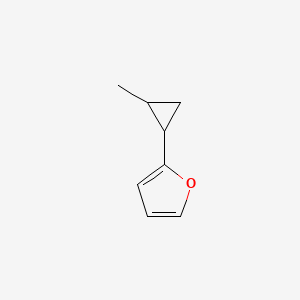

2-(2-Methylcyclopropyl)furan

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylcyclopropyl)furan | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-5-7(6)8-3-2-4-9-8/h2-4,6-7H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLFCFZEGVKNCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309190 | |

| Record name | 2-(2-Methylcyclopropyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39763-88-7 | |

| Record name | 2-(2-Methylcyclopropyl)furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39763-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methylcyclopropyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Development

Strategies for the Construction of the 2-(2-Methylcyclopropyl)furan Core

The synthesis of this compound can be approached by prioritizing the formation of either the furan (B31954) or the cyclopropane (B1198618) ring. These strategies can be broadly categorized into routes involving furan ring formation and functionalization, and those centered on cyclopropane ring synthesis and its subsequent attachment to a furan precursor.

Routes Involving Furan Ring Formation and Functionalization

In this approach, a pre-existing cyclopropyl (B3062369) group is incorporated into a molecule that is then transformed to create the furan ring. Classic furan syntheses can be adapted for this purpose.

The Paal-Knorr furan synthesis stands as a fundamental method for constructing the furan ring from a 1,4-dicarbonyl compound under acidic conditions. wikipedia.orgorganic-chemistry.orgambeed.com For the synthesis of this compound, a suitable 1,4-diketone bearing a 2-methylcyclopropyl group would be required. The reaction proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, followed by dehydration to yield the furan. wikipedia.org

Another classical approach is the Feist-Benary furan synthesis , which involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like pyridine (B92270) or ammonia. wikipedia.orgambeed.comquimicaorganica.org To apply this to the target molecule, a β-dicarbonyl compound containing the 2-methylcyclopropyl moiety could be reacted with an appropriate α-halo ketone.

Modern transition-metal-catalyzed methods also offer efficient routes to substituted furans from acyclic precursors. arkat-usa.orgsioc-journal.cnchim.it For instance, gold- or palladium-catalyzed cycloisomerization of enynones or related structures can lead to the formation of the furan ring. hud.ac.uknih.gov A synthetic sequence could involve an enynone substrate where one of the substituents is the 2-methylcyclopropyl group.

| Furan Synthesis Method | Precursor Type | Key Reagents | General Applicability |

| Paal-Knorr Synthesis | 1,4-Diketone | Acid catalyst (e.g., H₂SO₄) | Versatile for various substituted furans. wikipedia.orgorganic-chemistry.org |

| Feist-Benary Synthesis | α-Halo ketone & β-Dicarbonyl | Base (e.g., Pyridine, Ammonia) | Yields substituted furans, often with a carbonyl group. wikipedia.orgambeed.com |

| Metal-Catalyzed Cycloisomerization | Enynones, Alkynyl ketones | Transition metals (e.g., Au, Pd, Cu) | Mild conditions and good functional group tolerance. arkat-usa.orghud.ac.uknih.gov |

Approaches Centered on Cyclopropane Ring Synthesis and Introduction

This strategy involves the formation of the cyclopropane ring on a substrate that already contains a furan moiety. This is a widely used approach, particularly for the synthesis of analogues of natural products.

Transition metal-catalyzed cyclopropanation of a furan derivative bearing an appropriate alkene side chain is a prominent method. wikipedia.org For instance, the reaction of 2-vinylfuran with a diazo compound in the presence of a rhodium(II) or copper(I) catalyst can generate the cyclopropane ring. wikipedia.orgchim.it To introduce the methyl group, a substituted diazoalkane or a substituted vinylfuran would be necessary. Rhodium(II) carboxylate complexes, such as dirhodium tetraacetate (Rh₂(OAc)₄), are common catalysts for these transformations. wikipedia.orgmdpi.com

The Simmons-Smith reaction provides a classic method for the cyclopropanation of alkenes using a zinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgnih.govtcichemicals.comorganicchemistrytutor.comharvard.edu This reaction could be applied to 2-(prop-1-en-2-yl)furan (B3023534) or 2-allyl-furan to generate the this compound structure. The reaction is known for its stereospecificity, where the configuration of the alkene is retained in the cyclopropane product. wikipedia.org

| Cyclopropanation Method | Furan Precursor | Key Reagents | Key Features |

| Rh(II)-Catalyzed Cyclopropanation | Furan with alkene side chain | Diazo compound, Rh₂(OAc)₄ | Efficient for various substituted cyclopropanes. wikipedia.orgmdpi.com |

| Simmons-Smith Reaction | Furan with alkene side chain | CH₂I₂, Zn-Cu couple | Stereospecific, preserves alkene geometry. wikipedia.orgnih.gov |

Convergent and Divergent Synthetic Pathways

Divergent synthesis , on the other hand, involves the creation of a library of related compounds from a common intermediate. Starting from a core structure, various modifications can be introduced to generate a range of derivatives. For instance, from a suitable 2-acylfuran, a variety of cyclopropyl groups with different substitutions could be introduced via Wittig-type reactions followed by cyclopropanation, leading to a series of 2-cyclopropylfuran (B3052243) derivatives. Lewis acid-catalyzed divergent synthesis has been reported for producing polysubstituted furans.

Total Synthesis and Semisynthesis Applications of this compound Derivatives

The this compound moiety is found in a number of natural products, making its synthesis relevant to the total synthesis of these complex molecules. rsc.orgsci-hub.sersc.org While specific total syntheses of molecules solely characterized by a simple this compound are not extensively documented, the synthesis of more complex structures containing this unit is of considerable interest. shareok.org

Semisynthesis is a strategy where a readily available natural product is chemically modified to produce new derivatives with potentially enhanced or different biological activities. mdpi.comnih.gov A notable example is the modification of fraxinellone (B1674054), a natural limonoid with insecticidal properties. mdpi.comnih.gov The furan ring of fraxinellone is a key pharmacophore, and its modification has been a target for improving its activity. Semisynthesis of C-ring cyclopropyl analogues of fraxinellone has been achieved through Rh(II)-catalyzed cyclopropanation of the furan ring. mdpi.comnih.govresearchgate.net This approach allows for the introduction of a cyclopropyl group, and potentially a methyl-substituted cyclopropyl group, onto the furan ring of this natural product. mdpi.comfigshare.comnih.gov

Stereoselective Synthesis and Chiral Control in Alkylcyclopropylfuran Systems

A significant challenge in the synthesis of this compound is the control of stereochemistry at the cyclopropane ring, which contains two chiral centers. Achieving high enantiomeric and diastereomeric purity is crucial for the synthesis of biologically active molecules.

Asymmetric Transformations for Enantiomeric Purity

Asymmetric cyclopropanation is a powerful tool for establishing the stereochemistry of the cyclopropane ring. This can be achieved using chiral catalysts or chiral auxiliaries.

Chiral catalysts , such as rhodium(II) complexes with chiral ligands, have been successfully employed in the enantioselective cyclopropanation of alkenes with diazo compounds. researchgate.netacs.org By selecting the appropriate chiral ligand, it is possible to favor the formation of one enantiomer of the cyclopropane product over the other. The development of engineered enzymes, such as myoglobin (B1173299) variants, also presents a biocatalytic approach for highly stereoselective cyclopropanations. nih.govutdallas.edu

Chiral auxiliaries can be attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed. In the context of cyclopropanation, a chiral auxiliary could be attached to the furan precursor to influence the facial selectivity of the cyclopropanation reaction.

The enantioselective interrupted Feist-Benary reaction represents a modification that utilizes a chiral auxiliary, such as a cinchona alkaloid, to achieve enantioselectivity in the formation of hydroxydihydrofurans, which can be precursors to chiral furans. wikipedia.org

| Asymmetric Strategy | Method | Key Components | Outcome |

| Chiral Catalysis | Asymmetric Cyclopropanation | Chiral Rh(II) catalysts, Diazo compounds | Enantiomerically enriched cyclopropylfurans. researchgate.netacs.org |

| Biocatalysis | Enzymatic Cyclopropanation | Engineered enzymes (e.g., myoglobin), Diazo compounds | High diastereo- and enantioselectivity. nih.govutdallas.edu |

| Chiral Auxiliaries | Substrate-Controlled Diastereoselection | Covalently attached chiral group | Diastereoselective formation of the cyclopropane ring. wikipedia.org |

Diastereoselective Control in Cyclopropylfuran Building Blocks

Strategies for controlling diastereoselectivity often rely on the use of chiral catalysts, auxiliaries, or stereochemically defined precursors. upol.cz For instance, the diastereoselective cyclopropanation of alkenes is a cornerstone of organic synthesis. nih.gov Methods such as those involving chiral telluronium ylides have demonstrated the ability to control the formation of specific diastereomers of substituted cyclopropanes by carefully selecting the base and reaction conditions. nih.gov In these reactions, either the cis or trans diastereomer can be selectively synthesized. nih.gov

In the context of furan-containing cyclopropanes, diastereoselectivity can be introduced during the cyclopropanation of a furan-substituted alkene or in subsequent modifications of a pre-existing cyclopropylfuran core. Lewis acid-catalyzed reactions, for example, have been shown to provide contrasting diastereoselectivity compared to transition-metal-catalyzed processes for the synthesis of complex molecules involving furan moieties. acs.org DFT calculations are often employed to understand the origins of diastereoselectivity in these transformations, particularly in protonation or cyclization steps that establish the final stereocenters. pkusz.edu.cn The choice of catalyst, whether it's a Lewis acid like Zn(OTf)₂, or a transition metal complex, can exclusively favor the formation of one diastereomer over others in cyclocondensation reactions involving donor-acceptor cyclopropanes. rsc.org

Key factors influencing diastereoselective outcomes in the synthesis of building blocks like this compound include:

Substrate Control: Utilizing a starting material with pre-existing stereocenters that can direct the stereochemical outcome of subsequent reactions.

Reagent Control: Employing chiral reagents or catalysts that create a chiral environment, favoring the formation of one diastereomer. upol.cz

Kinetic vs. Thermodynamic Control: Adjusting reaction conditions such as temperature and reaction time to favor the kinetically or thermodynamically preferred diastereomer.

The table below summarizes different approaches to achieve diastereoselectivity in cyclopropane synthesis, which are applicable to furan-substituted systems.

| Method | Catalyst/Reagent | Key Feature | Typical Diastereomeric Ratio (dr) |

| Asymmetric Cyclopropanation | Chiral Rhodium or Copper catalysts | Enantioselective formation of cyclopropane ring | Often >90:10 |

| Ylide Cyclopropanation | Chiral Telluronium Salts | Controllable cis/trans selectivity based on conditions. nih.gov | High diastereoselectivity nih.gov |

| Kulinkovich Reaction | Titanium Tetraisopropoxide | Synthesis of cyclopropanols from esters. nih.gov | Substrate dependent |

| Simmons-Smith Reaction | Dizinc Reagent (CH₂(ZnI)₂) | Diastereoselective conversion of α-chloroaldehydes to trans-cyclopropanols. nih.gov | ≥ 10:1 nih.gov |

| Lewis Acid Catalysis | B(C₆F₅)₃ | Contrasting diastereoselectivity to metal catalysts in certain cycloadditions. acs.org | 9:91 acs.org |

Catalytic Reactions Utilizing this compound as a Substrate

The unique combination of a strained three-membered ring and an aromatic furan moiety makes this compound a versatile substrate for various catalytic transformations. These reactions can target the cyclopropane ring, the furan ring, or both, leading to a diverse array of more complex molecules.

Palladium catalysis is a powerful tool for the activation and functionalization of C–C bonds, including those in strained cyclopropane rings. caltech.edursc.orglibretexts.org The cyclopropane ring in this compound can undergo palladium-catalyzed transformations, typically involving the cleavage of one of the cyclopropyl C-C bonds. biosynth.com This reactivity is often initiated by the oxidative addition of a low-valent palladium species to the strained ring. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed using cyclopropylboronic acids, demonstrating the utility of these motifs in forming new carbon-carbon bonds. researchgate.net For arylcyclopropanes, palladium chloride catalysis can induce intramolecular activation and ring cleavage, leading to the formation of heterocyclic derivatives. nih.gov The specific outcome of these reactions is highly dependent on the nature of the palladium catalyst, the ligands employed, and the reaction conditions.

Potential palladium-catalyzed transformations for this compound include:

Ring-Opening Cross-Coupling: The cyclopropane ring can be opened and coupled with various partners like aryl halides, vinyl halides, or other electrophiles.

Isomerization: Palladium catalysts can promote the isomerization of the cyclopropyl group to an isomeric olefinic structure.

Annulation Reactions: The cyclopropane can act as a three-carbon synthon in palladium-catalyzed annulation reactions to build larger ring systems. semanticscholar.org

The table below illustrates representative palladium-catalyzed reactions involving cyclopropane derivatives.

| Reaction Type | Palladium Catalyst | Reactant Partner | Product Type |

| Suzuki-Miyaura Coupling | Pd(0) complexes | Aryl/Vinyl Halides | Aryl/Vinyl-substituted open-chain compounds |

| Negishi Coupling | Pd₂(dba)₃/PCyp₃ | Organozinc halides | Alkylated or arylated open-chain compounds organic-chemistry.org |

| Intramolecular Activation | PdCl₂ | Ortho-substituted arylcyclopropanes | Heterocyclic derivatives nih.gov |

| (3+2) Spiro-annulation | Pd(0) with chiral ligand | Cyclic 1,3-diketones | Chiral oxaspiro compounds semanticscholar.org |

Both the furan ring and the cyclopropane moiety in this compound are susceptible to acid-catalyzed reactions. researchgate.net The furan ring can undergo electrophilic substitution or participate in cycloaddition reactions, while the cyclopropane ring can be opened by protonation to generate a carbocationic intermediate, which can then be trapped by nucleophiles.

Lewis acids like AlCl₃ and ZnCl₂ are known to catalyze Diels-Alder reactions between furan and various dienophiles. windows.net Brønsted acids can catalyze the functionalization of dipeptides through the formation of azlactone intermediates, a principle that can be extended to other heterocyclic systems. scielo.br In the context of this compound, acid catalysis can lead to a variety of outcomes, including:

Ring Opening of the Cyclopropane: Protonation of the cyclopropane ring can lead to a homoallylic cation, which can be attacked by a nucleophile present in the reaction medium (e.g., water, alcohols) to yield functionalized open-chain products.

Electrophilic Addition to the Furan Ring: Under acidic conditions, electrophiles can add to the furan ring, typically at the 5-position.

Rearrangement Reactions: Acid catalysis can induce skeletal rearrangements, leading to the formation of different isomeric structures. For instance, Brønsted acid-catalyzed dehydration is a key step in producing allylsilanes from vinylsilane precursors. qub.ac.uk

The following table details potential acid-catalyzed reactions for this compound.

| Reaction Type | Acid Catalyst | Reagent/Conditions | Potential Product |

| Cyclopropane Ring Opening | H₂SO₄, HCl | Water, Alcohols | Acyclic ethers or alcohols |

| Diels-Alder Reaction | AlCl₃, ZnCl₂ | Dienophiles (e.g., methyl vinyl ketone) | Bicyclic adducts windows.net |

| Electrophilic Substitution | Brønsted or Lewis Acids | Electrophiles (e.g., acyl chlorides) | 5-Substituted furan derivatives |

| Reductive Functionalization | Triflimide (Brønsted acid) | Hydridic nucleophiles | Functionalized allylsilanes qub.ac.uk |

Beyond palladium, a variety of other transition metals can mediate unique transformations of the this compound molecule. These reactions can exploit the distinct reactivity of both the furan and cyclopropane components.

Metals such as gold, platinum, and rhodium are known to catalyze reactions involving alkynes and furans, often proceeding through cyclopropyl metal carbene intermediates. researchgate.net For instance, zinc-catalyzed cyclopropanation reactions can generate cyclopropylfurans from alkynes. researchgate.netresearchgate.net Rhodium complexes are effective for vinylcarbenoid transfer reactions and asymmetric Si-H bond insertions. researchgate.netresearchgate.net

The furan moiety can act as a diene in cycloaddition reactions or as a nucleophile in various coupling processes. The cyclopropane ring can be activated by different metals to undergo ring-opening or rearrangement reactions. For example, electrophilic transition-metal complexes can catalyze the reaction of enynes in the presence of water or alcohols to give hydroxy- or alkoxycyclization derivatives via cyclopropyl metal carbene intermediates. researchgate.net

The table below provides examples of other transition metal-mediated reactions relevant to the functionalization of cyclopropylfurans.

| Metal Catalyst | Reaction Type | Reactants | Key Intermediate |

| Gold (AuCl₃) | Reaction of furans with alkynes | 5-(2-Furyl)-1-alkynes | Cyclopropyl gold carbene researchgate.net |

| Zinc (Zn) | Cyclopropanation | Alkynes, Diazo compounds | Zinc carbenes researchgate.netresearchgate.net |

| Rhodium (Rh₂(OAc)₄) | C-H Insertion/Cyclization | Diazo compounds | Rhodium carbenes acs.orgresearchgate.net |

| Ruthenium (Ru) | Vinylcarbene Transfer | O-propargyl thiocarbamates | Ruthenium vinylcarbene researchgate.net |

| Osmium (Os) | Dearomatization | Arenes | η²-Arene osmium complexes uwindsor.ca |

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Cyclopropane (B1198618) Ring in 2-(2-Methylcyclopropyl)furan

The cyclopropane ring, characterized by its significant ring strain (approximately 27.5 kcal/mol), behaves in some respects like a double bond. This inherent strain influences its susceptibility to various chemical transformations, particularly those that lead to ring cleavage and the formation of more stable acyclic systems.

The cyclopropane moiety in this compound is prone to ring-opening reactions under thermal, photochemical, and catalytic conditions. These reactions alleviate the ring strain and can lead to a variety of rearranged products. For instance, thermal rearrangements of cyclopropyl (B3062369) ketones can lead to the formation of dihydrofurans through a diradical intermediate. cdnsciencepub.com While specific studies on this compound are not extensively documented, analogous transformations are well-established. Catalytic hydrogenation is a common method for opening the cyclopropane ring. The cyclopropane ring in a related compound has been shown to react with catalytic amounts of palladium on carbon. biosynth.com

| Reaction Type | General Conditions | Potential Products | Notes |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Heptanones, substituted furans | Ring opening can occur at the C1-C2 or C1-C3 bond of the cyclopropane. |

| Acid-Catalyzed Opening | H⁺ (e.g., H₂SO₄) | Allylic alcohols, homoallylic systems | The furan (B31954) ring's oxygen can act as an internal nucleophile. |

| Thermal Rearrangement | High temperature | Isomeric alkenes, dienes | Follows principles of pericyclic reactions. |

This table is illustrative and based on the general reactivity of substituted cyclopropanes.

The carbon-carbon bonds of the cyclopropane ring possess significant p-character, allowing them to be attacked by strong electrophiles. This can lead to ring-opened products where a nucleophile subsequently adds to the resulting carbocationic intermediate. Conversely, while less common, nucleophilic attack on the cyclopropane ring can occur, particularly if the ring is activated by electron-withdrawing groups. In the case of this compound, the furan ring itself is electron-rich and can influence the electronic nature of the cyclopropyl substituent.

| Attack Type | Reagent | General Product Type |

| Electrophilic Attack | HBr, Br₂ | 1,3-Addition products (ring-opened) |

| Nucleophilic Attack | Strong nucleophiles (e.g., organolithiums) | Generally less favorable without activating groups |

This table illustrates potential reactivity patterns.

Reactivity of the Furan Ring in this compound

The furan ring in this compound is an electron-rich aromatic system. The oxygen heteroatom donates electron density to the ring, making it significantly more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. ucalgary.ca

Furan undergoes electrophilic aromatic substitution preferentially at the C5 (or α) position, as the carbocation intermediate formed by attack at this position is more resonance-stabilized than the intermediate from attack at the C3 or C4 (or β) position. ucalgary.capearson.com The 2-(2-methylcyclopropyl) group is an alkyl substituent and is expected to be an activating, ortho-para-directing group. In the context of the furan ring, this directs incoming electrophiles to the C5 position.

Common electrophilic substitution reactions for furans include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. These reactions typically proceed under milder conditions than those required for benzene. pearson.com

| Reaction | Typical Reagents | Expected Major Product |

| Nitration | HNO₃/acetic anhydride (B1165640) | 2-(2-Methylcyclopropyl)-5-nitrofuran |

| Bromination | Br₂/dioxane | 2-Bromo-5-(2-methylcyclopropyl)furan |

| Acylation | Acetic anhydride/SnCl₄ | 1-(5-(2-Methylcyclopropyl)furan-2-yl)ethan-1-one |

This table presents expected outcomes based on established furan chemistry.

Furan can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. quora.comyoutube.com This reactivity allows for the construction of oxabicyclic systems. The aromaticity of the furan ring means that it is a somewhat reluctant diene, and the Diels-Alder reaction is often reversible. The reaction works best with reactive dienophiles. The presence of the 2-(2-methylcyclopropyl) substituent may sterically hinder the approach of the dienophile to one face of the furan ring. The reaction of furan with a dienophile like maleic anhydride leads to the formation of an oxabicycloheptane derivative. quora.com

| Dienophile | Reaction Conditions | Product Type |

| Maleic anhydride | Heat or Lewis acid catalysis | Oxabicyclo[2.2.1]heptane adduct |

| Dienophiles with electron-withdrawing groups | Varies | Cycloadducts |

This table illustrates the potential for Diels-Alder reactions.

Beyond electrophilic substitution and cycloaddition, the furan ring in this compound can undergo other functionalization reactions. For example, lithiation at the C5 position can be achieved using organolithium reagents, followed by quenching with an electrophile to introduce a wide range of substituents. The furan ring can also be oxidized or reduced, though these reactions can sometimes lead to ring opening or loss of aromaticity.

Intramolecular Reactions and Rearrangements involving this compound

The unique juxtaposition of a high-energy cyclopropane ring and an aromatic furan system in this compound gives rise to a variety of intramolecular reactions. These transformations are often triggered by thermal, acidic, or catalytic conditions, leading to significant molecular reorganization.

Cyclopropyl-Furan Ring Interconversions

The interaction between the cyclopropyl and furan rings can lead to several types of rearrangements, most notably those analogous to the Cloke-Wilson rearrangement. nih.gov This type of reaction typically involves the ring-opening of a cyclopropyl ketone to form a dihydrofuran. nih.govcdnsciencepub.comrsc.orgnih.gov In the case of this compound, while it is not a ketone, related transformations can be envisaged under appropriate conditions, such as in the presence of an activating group or under catalysis. For instance, the principal reaction pathway for 2-cyclopropylfurans when treated with acetyl nitrate (B79036) is the cleavage of the furan ring, resulting in unsaturated 1,4-dicarbonyl compounds. researchgate.net

Another relevant transformation is the silver(I)-catalyzed rearrangement of ((2-alkynyl)aryl)cyclopropyl ketones, which proceeds through a cyclopropylketone-2,3-dihydrofuran rearrangement. rsc.orgrsc.org This suggests that the cyclopropyl group in proximity to the furan can undergo ring expansion to form a dihydrofuran derivative under Lewis acid catalysis. Furthermore, thermal Cope rearrangements have been observed in 1-furanyl-2-vinylcyclopropanes, leading to the formation of fused tricyclic systems. rsc.org While this compound itself does not possess a vinyl group, this reactivity highlights the potential for rearrangements involving the cyclopropane and furan rings if suitable functionalization were present.

Intramolecular Diels-Alder Furan (IMDAF) Reactions

The Intramolecular Diels-Alder Furan (IMDAF) reaction is a powerful method for constructing complex polycyclic systems. wikipedia.orglibretexts.orglibretexts.org In this reaction, the furan ring acts as the diene, and a dienophile, tethered to the furan by a side chain, undergoes an intramolecular [4+2] cycloaddition. researchgate.netcore.ac.uk

It is crucial to note that this compound, as a standalone molecule, cannot undergo an IMDAF reaction because it lacks an intramolecular dienophile. For such a reaction to occur, a dienophile (e.g., an alkene or alkyne) would need to be attached to the furan ring or the cyclopropyl group via a tether of appropriate length.

Should such a dienophile be present, the stereoselectivity of the IMDAF reaction is a key consideration. Generally, these reactions proceed with high stereoselectivity, often favoring the formation of an exo adduct. researchgate.net The reversibility of the Diels-Alder reaction involving furan is another critical aspect, influenced by factors such as temperature and solvent polarity. researchgate.netresearchgate.net

Non-Classical Carbocation Intermediates in Cyclopropylmethylation

The cyclopropylmethyl moiety is renowned for its ability to form stabilized carbocations through non-classical interactions. dalalinstitute.comwpmucdn.comlibretexts.org Protonation or reaction of the cyclopropyl group in this compound with an electrophile can lead to the formation of a cyclopropylcarbinyl cation. This cation is not a single classical structure but rather a set of rapidly equilibrating, non-classical bridged structures, often referred to as the bicyclobutonium cation. semanticscholar.org

The formation of such non-classical carbocations can be a key step in intramolecular cyclopropylmethylation reactions. nih.gov In the context of this compound, the furan ring itself can act as an internal nucleophile, trapping the non-classical carbocation. This could lead to a variety of products, depending on the site of nucleophilic attack and the subsequent reaction cascade. The stereochemistry of the products would be dictated by the geometry of the non-classical carbocation intermediate. semanticscholar.org For instance, studies on the ring-opening of bicyclo[1.1.0]butanes have shown that nucleophilic attack on the non-classical carbocation can proceed with high stereoselectivity. semanticscholar.org

Reaction Kinetics and Thermodynamics of this compound Transformations

The thermal rearrangement of cyclopropyl ketones to dihydrofurans, a transformation related to the potential reactivity of the title compound, has been studied kinetically. For example, the rearrangement of 1-acetyl-1-methyl-2-phenylcyclopropane to a dihydrofuran derivative was found to have an activation energy (Ea) of 48.1 kcal/mol, indicating a significant energy barrier for this thermally induced process. cdnsciencepub.com

Table 1: Kinetic Data for the Thermal Rearrangement of a Cyclopropyl Ketone

| Reactant | Product | Temperature Range (°C) | Activation Energy (Ea) (kcal/mol) | Reference |

|---|

In the context of potential IMDAF reactions, the thermodynamics are often characterized by a delicate balance. The Diels-Alder reaction is typically exothermic, but the retro-Diels-Alder reaction can become significant at higher temperatures due to the entropic favorability of the reverse reaction. wikipedia.org The kinetics of IMDAF reactions of furan derivatives are influenced by solvent polarity, with more polar solvents sometimes accelerating the reaction, suggesting a polar transition state. acs.org

Table 2: General Thermodynamic and Kinetic Features of Furan Diels-Alder Reactions

| Feature | Description | Implication for this compound Derivatives |

|---|---|---|

| Thermodynamics | Reversible, with the retro-reaction favored at higher temperatures. | IMDAF reactions would likely require carefully controlled temperatures to favor product formation. |

| Kinetics | Can be slow due to the aromaticity of the furan ring. | Catalysis (e.g., Lewis acid) might be necessary to achieve reasonable reaction rates. |

| Solvent Effects | Polar solvents can accelerate the reaction. | The choice of solvent could be a critical parameter in optimizing potential IMDAF reactions. |

The study of the kinetics of reactions involving hydroxyl radicals with furan and its alkylated derivatives shows a negative temperature dependence, indicating that addition reactions dominate at lower temperatures. whiterose.ac.uk This suggests that reactions involving the addition of an electrophile to the furan ring of this compound would likely be more favorable at or below room temperature.

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(2-methylcyclopropyl)furan. These methods provide a detailed picture of the molecule's electronic landscape and energetic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) has emerged as a powerful tool for optimizing the molecular geometry and assessing the thermodynamic stability of organic molecules like this compound. By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-31G* or larger), researchers can obtain a precise three-dimensional structure of the molecule. acs.orgmdpi.com These calculations typically reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

Table 1: Representative Calculated Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Calculated Value (Representative) |

| Bond Length | C(furan)-C(cyclopropyl) | 1.48 Å |

| C-O (in furan) | 1.37 Å | |

| C=C (in furan) | 1.35 Å | |

| C-C (in cyclopropyl) | 1.51 Å | |

| Bond Angle | C-C-C (in cyclopropyl) | ~60° |

| C(furan)-C(furan)-O | ~110° | |

| Dihedral Angle | Furan (B31954) ring/Cyclopropyl (B3062369) ring | Variable (dependent on conformation) |

Note: The values in this table are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

Conformational Analysis and Stereochemical Preferences

The connection between the furan ring and the cyclopropyl group in this compound allows for the existence of different conformers due to rotation around the C-C single bond. Computational conformational analysis, often performed using DFT or other quantum mechanical methods, helps to identify the most stable conformers and the energy barriers between them. nih.govmdpi.com

For this compound, the relative orientation of the methyl group on the cyclopropane (B1198618) ring with respect to the furan ring is a key determinant of conformational preference. The two primary stereoisomers are the cis and trans isomers, referring to the relationship between the methyl group and the furan ring on the cyclopropane. Computational studies on similar substituted cyclopropanes have shown that the trans isomer is often slightly more stable due to reduced steric hindrance. nih.gov

Furthermore, for each stereoisomer, different rotational conformers exist. The analysis typically involves a potential energy surface scan by systematically rotating the dihedral angle between the furan and cyclopropyl rings. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, representing the energy barriers to rotation. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential reaction pathways for this compound, offering a deeper understanding of its chemical reactivity.

Transition State Analysis and Reaction Pathways

By modeling potential reactions, such as cycloadditions or rearrangements, computational chemists can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing crucial information about the reaction kinetics. acs.orgnih.gov

For instance, in a hypothetical Diels-Alder reaction where the furan ring of this compound acts as a diene, DFT calculations can be used to locate the transition state for the formation of the bicyclic product. acs.org The geometry of the transition state reveals the degree of bond formation and breaking at this critical point. Similarly, computational studies on related cyclopropyl systems have elucidated the mechanisms of ring-opening reactions, identifying the transition states and intermediates involved. chemrxiv.org

Understanding Stereoselectivity in Cycloadditions and Rearrangements

Computational modeling is particularly valuable for explaining and predicting the stereochemical outcome of reactions. In cycloaddition reactions involving this compound, the formation of different stereoisomeric products (e.g., endo vs. exo) can be rationalized by comparing the energies of the respective transition states. acs.org A lower transition state energy for one pathway indicates that the corresponding stereoisomer will be the major product.

In the context of rearrangements, such as the vinylcyclopropane (B126155) rearrangement if applicable to a derivative of this compound, computational studies can trace the stereochemical course of the reaction. By analyzing the potential energy surface, it is possible to determine whether a rearrangement proceeds through a concerted or stepwise mechanism and how the stereochemistry of the starting material influences that of the product.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization of this compound and for interpreting experimental spectra.

DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are widely used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.infonih.gov These predicted spectra can be compared with experimental data to confirm the structure of the molecule. Discrepancies between calculated and experimental shifts can often be explained by conformational averaging or solvent effects, which can also be modeled computationally. nsf.gov

Table 2: Representative Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| Furan C2 | 155-160 | - |

| Furan C3 | 105-110 | 6.0-6.2 |

| Furan C4 | 110-115 | 6.3-6.5 |

| Furan C5 | 140-145 | 7.2-7.4 |

| Cyclopropyl CH | 15-20 | 1.5-1.8 |

| Cyclopropyl CH₂ | 10-15 | 0.7-1.0 |

| Methyl C | 18-22 | 1.1-1.3 |

Note: These are representative chemical shift ranges and the actual values can vary based on the computational method and reference standard used.

Similarly, the infrared (IR) spectrum of this compound can be simulated by calculating its vibrational frequencies. chemicalpapers.comudayton.edu These calculations help in assigning the observed IR absorption bands to specific molecular vibrations, such as C-H stretches, C=C stretches of the furan ring, and vibrations associated with the cyclopropyl group.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

NMR spectroscopy is the cornerstone for determining the constitution and relative configuration of novel chemical structures. For a molecule like 2-(2-Methylcyclopropyl)furan, which combines an aromatic furan (B31954) ring with a strained cyclopropane (B1198618) ring, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete assignment of proton (¹H) and carbon (¹³C) signals.

Advanced ¹H and ¹³C NMR Techniques for Complex Furan-Cyclopropane Adducts

The ¹H NMR spectrum of this compound is expected to show distinct signals for the furan ring protons, the cyclopropyl (B3062369) ring protons, and the methyl group protons. Due to the asymmetry of the 2-methylcyclopropyl group, the protons on the cyclopropane ring are diastereotopic, leading to complex splitting patterns. Advanced 2D NMR techniques are indispensable for deciphering these complexities. youtube.comsdsu.eduscience.govipb.ptscribd.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be crucial for establishing the connectivity within the cyclopropyl ring and for correlating the furan protons. sdsu.eduscribd.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This technique allows for the unambiguous assignment of each carbon atom that bears protons. youtube.comsdsu.eduscribd.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is particularly powerful for assigning quaternary (non-protonated) carbons, such as C2 and C5 of the furan ring, by observing their correlations with nearby protons. youtube.comsdsu.eduscribd.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment identifies protons that are close in space, which is critical for determining the stereochemistry (cis/trans relationship) of the methyl group relative to the furan ring on the cyclopropane moiety.

Based on known chemical shifts for substituted furans and cyclopropanes, a set of expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted. dtic.mildocbrown.infopdx.edumodgraph.co.ukquora.commasterorganicchemistry.comsci-hub.se

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| Furan H-3 | ~6.2 | ~105 | Typical β-proton of a 2-substituted furan. |

| Furan H-4 | ~6.3 | ~110 | Typical β-proton of a furan ring. |

| Furan H-5 | ~7.3 | ~141 | Typical α-proton of a furan ring, deshielded by oxygen. |

| Furan C-2 | - | ~155 | Quaternary carbon, deshielded due to attachment to oxygen and cyclopropyl group. |

| Furan C-5 | - | ~118 | Quaternary carbon attached to the furan ring. |

| Cyclopropyl CH (α to furan) | ~1.8 | ~15 | Methine proton on the cyclopropane ring adjacent to the furan. |

| Cyclopropyl CH (with CH₃) | ~1.2 | ~18 | Methine proton on the cyclopropane ring bearing the methyl group. |

| Cyclopropyl CH₂ | ~0.5 - 0.9 | ~10 | Diastereotopic methylene (B1212753) protons on the cyclopropane ring, highly shielded. |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

Application of Isotope Labeling in NMR for Mechanistic Studies

Isotope labeling is a powerful technique used to trace the pathways of atoms during a chemical reaction. ias.ac.in By strategically replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), the position of that atom can be tracked in the products and intermediates using NMR spectroscopy. nih.govau.dknih.govsigmaaldrich.com

For instance, in a potential synthesis of this compound via a cyclopropanation reaction, one could use a precursor where a specific carbon is labeled with ¹³C. For example, if a carbene derived from a ¹³C-labeled diazo compound is used to cyclopropanate a furan derivative, the location of the ¹³C label in the final product would provide definitive evidence for the reaction mechanism. Observing the ¹³C signal and its couplings in the product's NMR spectrum would confirm the fate of the labeled carbon atom, helping to distinguish between different possible mechanistic pathways. nih.govau.dk

Mass Spectrometry (MS) for Molecular Characterization and Reaction Monitoring

Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) measures the m/z value of an ion with very high accuracy, typically to four or more decimal places. glycomscan.comlibretexts.orgyoutube.comlibretexts.org This precision allows for the determination of the exact elemental formula of a molecule. For this compound, the molecular formula is C₈H₁₀O. HRMS can distinguish its exact mass from other isomeric compounds or compounds with the same nominal mass but different elemental compositions. libretexts.orglibretexts.org

Exact Mass Calculation for C₈H₁₀O

| Element | Isotope | Exact Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 8 | 96.000000 |

| Hydrogen | ¹H | 1.007825 | 10 | 10.078250 |

| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | | | | 122.073165 |

An experimental HRMS measurement yielding a mass very close to 122.0732 would confirm the elemental formula C₈H₁₀O, providing strong evidence for the compound's identity. glycomscan.compnnl.gov

Fragmentation Pathways and Structural Information from Mass Spectrometry

In a mass spectrometer, molecules are ionized, often leading to the fragmentation of the molecular ion (M⁺·). The resulting pattern of fragment ions is unique to the molecule's structure and can be used for identification. chemguide.co.uklibretexts.org For this compound (MW=122), several fragmentation pathways can be predicted based on the structure. nih.govdocbrown.inforesearchgate.netacs.orgacs.orgimreblank.ched.ac.uk

The most likely initial fragmentations would involve:

Loss of a methyl radical (·CH₃): Cleavage of the methyl group from the cyclopropane ring would result in a stable furan-cyclopropyl cation.

Cleavage of the cyclopropyl ring: The strained cyclopropane ring can open, leading to various rearrangements and subsequent fragmentations.

Furan ring fragmentation: The furan ring itself can break apart, often involving the loss of carbon monoxide (CO) or a formyl radical (·CHO). researchgate.neted.ac.uk

Loss of propene: A common fragmentation pathway for cyclopropane derivatives involves rearrangement and loss of a C₃H₅ fragment.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Origin |

|---|---|---|---|

| 122 | [C₈H₁₀O]⁺· | C₈H₁₀O | Molecular Ion (M⁺·) |

| 107 | [M - CH₃]⁺ | C₇H₇O | Loss of a methyl radical. |

| 94 | [M - C₂H₄]⁺· | C₆H₆O | Rearrangement and loss of ethene from the cyclopropyl moiety. |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion, a common fragment from aromatic compounds. |

| 81 | [C₅H₅O]⁺ | C₅H₅O | Furanomethyl cation, from cleavage between the rings. |

| 68 | [C₄H₄O]⁺· | C₄H₄O | Furan radical cation, from cleavage of the entire side chain. |

| 41 | [C₃H₅]⁺ | C₃H₅ | Allyl cation, from fragmentation of the cyclopropyl side chain. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Furan Ring Vibrations:

Aromatic C-H stretching: typically above 3100 cm⁻¹. globalresearchonline.net

C=C stretching: two characteristic bands are expected in the 1500-1650 cm⁻¹ region. udayton.edu

Ring stretching ("breathing") and C-O-C stretching: several bands in the 1000-1250 cm⁻¹ region. udayton.eduresearchgate.net

C-H out-of-plane bending: strong bands typically appear in the 700-900 cm⁻¹ region, which are diagnostic for the substitution pattern.

Cyclopropane Ring Vibrations:

C-H stretching: The C-H bonds on a cyclopropane ring are slightly strained and typically absorb just above 3000 cm⁻¹, around 3040-3080 cm⁻¹. docbrown.info

Ring deformation ("breathing"): A characteristic band is often observed near 1020 cm⁻¹. docbrown.info

CH₂ scissoring/deformation: A band is expected around 1440-1480 cm⁻¹. docbrown.info

Methyl Group Vibrations:

C-H stretching (symmetric and asymmetric): Found in the 2850-3000 cm⁻¹ region.

C-H bending (asymmetric and symmetric): Found around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3120 | C-H Stretch | Furan Ring |

| ~3060 | C-H Stretch | Cyclopropane Ring |

| ~2960, 2870 | C-H Stretch | Methyl Group |

| ~1610, 1510 | C=C Stretch | Furan Ring |

| ~1460 | CH₂ Scissoring / CH₃ Asymmetric Bend | Cyclopropane / Methyl |

| ~1380 | CH₃ Symmetric Bend | Methyl Group |

| ~1220, 1020 | C-O-C Stretch / Ring Breathing | Furan / Cyclopropane |

Identification of Key Functional Groups and Structural Motifs

Spectroscopic analysis is fundamental to identifying the characteristic functional groups and structural motifs of this compound, which are the furan ring and the 2-methylcyclopropyl substituent. Although specific experimental data for this exact compound is limited in publicly accessible literature, a detailed analysis can be extrapolated from data for structurally related compounds such as 2-cyclopropylfuran (B3052243), 2-methylfuran, and other 2-alkylfurans.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons on the furan ring and the methylcyclopropyl group. The furan protons typically appear in the aromatic region, with the proton at the C5 position showing a downfield shift. The protons of the cyclopropyl ring would appear in the upfield region, and the methyl group protons would present as a doublet.

¹³C NMR: The carbon NMR spectrum would provide evidence for all the carbon atoms in the molecule. The carbons of the furan ring would resonate at lower field due to their aromaticity, while the cyclopropyl and methyl carbons would appear at a higher field.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Furan CH (C5) | ~7.2-7.4 | ~140-143 |

| Furan CH (C3) | ~6.0-6.2 | ~105-108 |

| Furan CH (C4) | ~6.2-6.4 | ~110-112 |

| Cyclopropyl CH | ~0.5-1.5 | ~10-20 |

| Methyl CH₃ | ~1.1-1.3 (d) | ~15-20 |

| Furan C (C2) | - | ~155-158 |

| Cyclopropyl CH₂ | ~0.5-1.0 | ~8-15 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the types of chemical bonds present in a molecule by their characteristic vibration frequencies. The IR spectrum of this compound would be expected to exhibit the following key absorption bands:

| Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C-H stretching (furan ring) | 3100 - 3150 |

| C-H stretching (cyclopropyl & methyl) | 2850 - 3000 |

| C=C stretching (furan ring) | 1500 - 1600 |

| C-O-C stretching (furan ring) | 1000 - 1250 |

| C-H bending (cyclopropyl ring) | ~1020 |

Chromatographic and Other Separation Techniques for Purification and Analysis

Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. For non-polar compounds like this compound, reversed-phase HPLC is a suitable method for purity assessment.

A typical HPLC method for analyzing furan derivatives would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

| Parameter | Typical Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a wavelength around 220 nm |

Gas Chromatography (GC) and other techniques for Reaction Mixture Analysis

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for analyzing the composition of volatile compounds in a reaction mixture and for determining the purity of the final product. Given the likely volatility of this compound, GC is an ideal analytical method.

The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the column. A non-polar or medium-polarity column is generally suitable for the analysis of furan derivatives.

| Parameter | Typical Condition |

| Column | HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp. ~50°C, ramp to ~250°C |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Studies on the GC-MS analysis of various alkylfurans have demonstrated the effectiveness of columns like HP-5MS for achieving good separation of isomers. nih.gov The use of such methods would allow for the clear identification and quantification of this compound in a complex mixture.

Occurrence and Derivatization Within Complex Chemical Systems

Structural Motif in Natural Product Chemistry

The unique combination of a furan (B31954) ring and a cyclopropane (B1198618) group offers a fascinating area of study in natural product chemistry. Although 2-(2-Methylcyclopropyl)furan itself is not a widely reported natural isolate, its structural components are found in numerous biologically active molecules. The high ring strain and specific electronic properties of the cyclopropane ring, coupled with the aromaticity and reactivity of the furan moiety, create a versatile scaffold. researchgate.net

The cyclopropylfuran moiety is a structural feature found in a variety of natural products, often embedded within larger, more complex molecular architectures. While monocyclic molecules featuring this specific linkage are rare, the fused oxabicyclo[3.1.0]hexane system, a saturated analog, is more common. chemrxiv.orgotago.ac.nzchemrxiv.org The cyclopropane ring is a widespread motif in natural products, including terpenoids, alkaloids, and fatty acids, valued for the unique conformational constraints and metabolic stability it imparts. researchgate.netrsc.org Similarly, the furan ring is a core component of many natural products, such as furan fatty acids (FuFAs) and numerous terpenoids, contributing to their biological activity and serving as a reactive handle for biosynthetic transformations. nih.govresearchgate.netresearchgate.net

Natural products containing structures related to the cyclopropylfuran scaffold often exhibit significant biological activities. For instance, sesquiterpenoids containing a gem-dimethylcyclopropane unit have been studied for their anti-viral, anti-microbial, and cytotoxic properties. nih.gov Furan-containing natural products are also known for a wide spectrum of bioactivities. researchgate.net The hypothetical combination of these two pharmacophores in a simple structure like this compound suggests a potential for interesting biological properties.

Table 1: Examples of Natural Product Classes Containing Cyclopropane or Furan Moieties

| Compound Class | Structural Moiety | Significance | Reference |

| Furan Fatty Acids (FuFAs) | Substituted Furan | Protect against oxidative damage by scavenging radicals. | nih.gov |

| Sesquiterpenoids | gem-Dimethylcyclopropane | Exhibit anti-viral, anti-microbial, and cytotoxic activities. | nih.gov |

| Terpenoids (e.g., Mintlactone) | Furan | Found in various plants and contribute to their aromatic and biological properties. | researchgate.net |

| Alkaloids | Cyclopropane | The cyclopropane ring provides structural rigidity and influences bioactivity. | researchgate.net |

Direct biosynthetic pathways for this compound have not been elucidated. However, the biosynthesis of its constituent parts in other natural products is well-understood, allowing for hypothetical pathway construction for its analogs.

The formation of the cyclopropane ring in nature typically proceeds through two major enzymatic strategies. researchgate.net The most common pathway involves the transfer of a methylene (B1212753) group from S-adenosylmethionine (SAM) to a double bond in a precursor molecule, catalyzed by a class of enzymes known as cyclopropane synthases. explorationpub.com This mechanism is responsible for the formation of cyclopropane rings in fatty acids and some terpenoids.

The biosynthesis of the furan ring in natural products like furan fatty acids can occur through various pathways. One proposed route involves the lipoxygenase-catalyzed oxidation of a polyunsaturated fatty acid, followed by intramolecular cyclization and rearrangement to form the furan ring. nih.gov An alternative pathway, identified in bacteria, begins with the methylation of a fatty acid, followed by desaturation and subsequent oxygen incorporation to create the heterocyclic ring. nih.gov

A plausible biosynthetic route to a cyclopropylfuran-containing natural product could therefore involve either the cyclopropanation of a furan-containing precursor or the formation of a furan ring from a cyclopropane-containing fatty acid analog.

Role as a Key Intermediate in the Synthesis of Advanced Chemical Entities

The unique structural characteristics of this compound make it a valuable building block in synthetic organic chemistry. The strained cyclopropane can undergo ring-opening reactions, while the furan can participate in various cycloadditions and electrophilic substitutions, providing access to a diverse range of more complex molecules. perlego.compharmaguideline.com

The cyclopropylfuran scaffold serves as a versatile starting point for the synthesis of complex heterocyclic systems. The furan ring can act as a diene in Diels-Alder reactions, and both rings can be manipulated through various organic reactions. pharmaguideline.com For example, vinylcyclopropanes can be converted into cyclopropyl-fused tetrahydrofurans (oxabicyclo[3.1.0]hexanols) via iodocyclization. chemrxiv.orgotago.ac.nzresearchgate.net These densely functionalized intermediates can then be transformed into novel tetracyclic lactam scaffolds through intramolecular reactions like the Friedel-Crafts alkylation. chemrxiv.orgotago.ac.nz

The reactivity of the cyclopropyl (B3062369) group adjacent to the furan ring can be exploited to construct other cyclic systems. For instance, cyclopropyl carbaldehydes and ketones are known synthetic tools for building complex molecular structures, including other heterocyclic compounds like dihydrofuran and dihydropyran adducts. nih.gov The synthesis of the BCD ring system of the complex natural product cortistatin A utilized an intramolecular cyclopropene-furan [2+4] cycloaddition, highlighting the utility of this type of reaction in constructing polycyclic frameworks. nih.gov

Table 2: Synthetic Transformations of Cyclopropyl-Furan Analogs

| Starting Material Type | Reaction | Product Type | Significance | Reference |

| Vinylcyclopropane (B126155) | Iodocyclization | Cyclopropyl-fused Tetrahydrofuran | Creates densely functionalized bicyclic intermediates. | chemrxiv.orgotago.ac.nz |

| Cyclopropyl-fused Lactol | Intramolecular Friedel-Crafts | Tetracyclic Lactam | Rapid construction of complex polycyclic systems. | chemrxiv.orgotago.ac.nz |

| Cyclopropene-Furan Tether | Intramolecular [2+4] Cycloaddition | Fused Polycyclic System | Key step in the total synthesis of complex natural products like cortistatin A. | nih.gov |

Furan derivatives, sourced from renewable biomass, are increasingly important in the development of sustainable functional materials. researchgate.net Furfural and furfuryl alcohol, for example, are precursors to thermosetting resins ("furan resins") that exhibit desirable properties such as corrosion resistance, high thermal stability, and excellent physical strength. researchgate.net These resins are used in foundry molds, composites, and cements. researchgate.net The incorporation of a cyclopropyl moiety, as in this compound, could be used to modify the properties of such polymers, potentially altering their rigidity, thermal behavior, or reactivity for cross-linking.

The furan ring is a key component in materials chemistry, with 2,5-diaryl substituted furans being used in the development of optoelectronic materials. slideshare.net The unique electronic properties of the cyclopropane ring could modulate the photophysical properties of such conjugated systems. Furthermore, the inherent reactivity of the strained cyclopropane ring offers a latent functional group that could be used for post-polymerization modification or for creating responsive materials that change their properties upon ring-opening.

Q & A

Q. What are the standard synthetic methodologies for 2-(2-Methylcyclopropyl)furan and its derivatives?

Synthesis typically involves multi-step organic reactions, such as cyclopropanation of furan precursors or cross-coupling strategies. For example, intermediates like 2-(trimethylsilyl)methyl furans can undergo thermal or photochemical activation to form cyclopropane derivatives . Protecting groups (e.g., fluorenylmethoxycarbonyl) are often employed to stabilize reactive sites during synthesis . Key steps include regioselective functionalization of the furan ring and stereochemical control of the methylcyclopropyl group.

Q. How does the methylcyclopropyl substituent affect the electronic properties of the furan ring?

Computational studies using Density Functional Theory (DFT) reveal that the methylcyclopropyl group introduces steric strain and modulates electron density via hyperconjugation. This substituent reduces the furan ring's aromaticity, enhancing reactivity toward electrophiles or dienophiles in Diels-Alder reactions . Comparative analysis with other substituents (e.g., nitro or chloro groups) highlights its unique electronic effects .

Q. What role does the furan ring play in the biological activity of this compound-containing compounds?

The furan ring acts as a bioisostere for aromatic systems, improving solubility and binding affinity to biological targets. Its electron-rich nature facilitates interactions with enzymes or receptors, as seen in analogs with antitumor or antimicrobial activity . Substituents like nitrophenyl or morpholine-sulfonyl groups further enhance target specificity .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) resolves stereochemistry and substituent orientation. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyls or cyano groups), while mass spectrometry confirms molecular weight and fragmentation patterns . X-ray diffraction (XRD) is essential for absolute stereochemical assignment .

Advanced Research Questions

Q. How do steric effects of the methylcyclopropyl group influence reaction pathways in cross-coupling reactions?

Steric hindrance from the methylcyclopropyl group can limit access to catalytic sites, favoring alternative pathways like radical or photochemical mechanisms. Kinetic studies show reduced reaction rates in Suzuki-Miyaura couplings compared to less hindered analogs. Optimizing catalysts (e.g., bulky phosphine ligands) or reaction temperatures mitigates these effects .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound derivatives?

Discrepancies often arise from impurities or stereochemical variability. Strategies include:

- Purity assessment : High-performance liquid chromatography (HPLC) coupled with mass spectrometry .

- Comparative assays : Testing compounds under standardized in vitro models (e.g., enzyme inhibition or cell viability assays) .

- In silico validation : Molecular docking to verify binding modes against crystallographic protein data .

Q. What strategies are effective in mitigating steric hindrance during the synthesis of this compound-based polymers?

Steric challenges in polymerization are addressed using:

- Ring-opening metathesis : Leveraging strained cyclopropane rings .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance monomer solubility .

- Cascade reactions : Sequential cyclopropanation and polymerization steps reduce steric interference .

Q. How do reaction conditions influence the regioselectivity of electrophilic substitutions on this compound?

Regioselectivity is controlled by electronic and steric factors. For example:

- Nitration : The methylcyclopropyl group directs electrophiles to the less hindered C3 position .

- Halogenation : Polar solvents favor C5 substitution, while nonpolar solvents shift selectivity to C3 .

Q. What computational methods are recommended for predicting the reactivity of this compound in Diels-Alder reactions?

DFT calculations predict frontier molecular orbitals (HOMO/LUMO) and transition states, while molecular dynamics (MD) simulations model solvent effects. These methods accurately forecast reaction rates and stereochemical outcomes .

Q. What in vitro models are suitable for assessing the metabolic stability of this compound-based drug candidates?

Q. Methodological Notes

- Data Contradictions : Cross-validate spectral data (NMR, IR) with computational predictions to resolve structural ambiguities .

- Experimental Design : Use blocking groups (e.g., Fmoc) to isolate reactive sites during synthesis .

- Toxicity Assessment : Refer to surrogate frameworks (e.g., furan toxicity databases) when direct data are unavailable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.